CdTe is the second most common material used in thin-film solar cells, accounting for around 5% of the global market share []. Its high light absorption coefficient and bandgap energy close to the ideal value for single-junction solar cells make it highly efficient in converting sunlight into electricity []. Additionally, CdTe thin-film technology offers advantages like low-cost manufacturing and flexibility, making it attractive for large-scale solar power generation [].
CdTe exhibits excellent properties for detecting various types of radiation, making it a valuable tool in research fields like nuclear physics, astrophysics, and medical imaging. When exposed to radiation, CdTe generates electrical signals proportional to the energy of the incoming particles. This allows scientists to study the properties of various radiation sources and their interactions with matter [].
Beyond photovoltaics and radiation detection, CdTe is also being explored in other scientific research areas:
Cadmium telluride is a stable crystalline compound composed of cadmium and tellurium, with the chemical formula . This compound is primarily recognized for its applications in the field of photovoltaics, specifically in solar cells, where it serves as a semiconducting material. Cadmium telluride exhibits unique optical and electronic properties, including a band gap energy of approximately 1.5 electron volts at room temperature, making it efficient for converting sunlight into electricity. Additionally, cadmium telluride is transparent in the infrared spectrum and has a high melting point of around 1,041 °C (1,906 °F) .
Both cadmium (Cd) and tellurium (Te) are toxic elements. CdTe itself is less toxic than pure Cd, but proper handling precautions are still essential due to the potential for dust inhalation or skin contact []. Strict safety regulations govern the manufacturing, use, and disposal of CdTe solar cells [].
Cadmium telluride can be synthesized using several methods:
Cadmium telluride has diverse applications across various industries:
Research on the interactions of cadmium telluride with environmental factors has highlighted its leaching behavior in landfills. Studies show that significant amounts of cadmium can be released under acidic conditions, raising concerns about environmental contamination . The leaching dynamics are influenced by microbial communities present in landfill environments, which can alter pH and redox conditions, affecting the stability and solubility of cadmium telluride .
Cadmium telluride shares similarities with several other compounds, particularly those containing cadmium or tellurium. Below is a comparison highlighting its uniqueness:
Compound | Key Features | Unique Aspects |
---|---|---|
Cadmium Sulfide | Used in photodetectors; band gap ~2.42 eV | Higher band gap than cadmium telluride |
Zinc Telluride | Semiconductor properties; used in optoelectronics | Similar structure but different metal composition |
Lead Telluride | Used in infrared detectors; higher toxicity | More toxic than cadmium telluride |
Indium Antimonide | High electron mobility; used in infrared applications | Different metal combination affecting properties |
Cadmium telluride's unique combination of properties—such as its specific band gap energy and lower toxicity—distinguish it from these similar compounds while making it particularly suitable for solar energy applications .
Cadmium telluride exhibits remarkable thermodynamic behavior under high-pressure conditions, transitioning into high-enthalpy crystalline phases that challenge conventional stability paradigms. Synchrotron powder X-ray diffraction studies combined with density functional theory (DFT) calculations have identified a sequence of pressure-induced phase transitions: the ambient-pressure zincblende structure (F 43m) transforms to a rocksalt phase (Fm 3m) at 12 GPa, followed by a post-rocksalt monoclinic phase (C2/m) above 42 GPa [3] [4].
A critical finding is that CdTe becomes a high-enthalpy compound at pressures exceeding 34 GPa, where its enthalpy surpasses the sum of its constituent elements (Cd and Te) [3]. This anomalous behavior arises from the stabilization of metastable phases through kinetic barriers rather than thermodynamic favorability. The enthalpy difference between CdTe and its elemental constituents increases linearly with pressure, reaching 0.8 eV/atom at 60 GPa [3].
Pressure Range (GPa) | Crystal Structure | Space Group | Enthalpy Relative to Cd + Te (eV/atom) |
---|---|---|---|
0–12 | Zincblende | F 43m | -1.2 |
12–42 | Rocksalt | Fm 3m | -0.4 |
>42 | Monoclinic | C2/m | +0.3–0.8 |
This table summarizes the structural and thermodynamic evolution of CdTe, highlighting the transition from low-enthalpy to high-enthalpy phases.
The structural response of CdTe to hydrostatic pressure has been systematically investigated using diamond anvil cell experiments. At room temperature, the zincblende-to-rocksalt transition occurs at 33.3 ± 1.8 GPa, accompanied by a 15% reduction in volume and a 3.5% decrease in lattice parameter [4]. Electrical resistivity measurements reveal a sharp drop of 4–5 orders of magnitude at this transition, indicative of metallization [4].
The phase boundary between zincblende and rocksalt structures exhibits a negative Clapeyron slope of -0.015 GPa/°C, with the transition pressure decreasing to 28 GPa at 800°C [4]. This inverse temperature dependence suggests entropy-driven stabilization of the high-pressure phase at elevated temperatures. Extended X-ray absorption fine structure (EXAFS) data further confirm the retention of octahedral coordination in the rocksalt phase, with Cd-Te bond lengths contracting from 2.81 Å (zincblende) to 2.65 Å (rocksalt) at 35 GPa [3].
Above 42 GPa, CdTe adopts a monoclinic C2/m structure characterized by a 12-atom unit cell with lattice parameters a = 6.92 Å, b = 7.31 Å, c = 6.85 Å, and β = 93.2° [3]. This post-rocksalt phase features a distorted octahedral coordination geometry, with Te atoms occupying two distinct crystallographic sites (4i and 8j Wyckoff positions). The structural distortion arises from anisotropic compression along the crystallographic a-axis, which reduces the Te-Te second-neighbor distance by 9% compared to the rocksalt phase [3].
First-principles calculations reveal that the C2/m phase stabilizes through a combination of electronic band structure modifications and phonon-mediated lattice interactions. The electronic density of states near the Fermi level shows enhanced p-d hybridization between Cd and Te atoms, while the partial occupancy of Te 5p orbitals facilitates charge redistribution across the monoclinic lattice [3].
Despite its high enthalpy, the monoclinic C2/m phase exhibits extraordinary dynamic stability, as evidenced by phonon dispersion calculations. Across the Brillouin zone, no imaginary frequencies are observed in the 0–60 GPa range, confirming the absence of soft modes that could trigger decomposition into elemental Cd and Te [3].
The phonon density of states reveals two distinct features:
Molecular dynamics simulations at 300 K demonstrate that the monoclinic structure remains intact for >50 ps under 60 GPa of pressure, with mean square displacements below 0.15 Ų for all atomic species [3]. This kinetic stability explains the persistence of high-enthalpy CdTe phases despite thermodynamic driving forces favoring decomposition.
Irritant;Environmental Hazard